molecular formula C26H30N2O3 B6025007 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

Cat. No. B6025007
M. Wt: 418.5 g/mol
InChI Key: MKQFOIISYATFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol acts as a competitive antagonist at dopamine D1 receptors, blocking the binding of dopamine and preventing its activation of downstream signaling pathways. This results in a decrease in the activity of dopaminergic neurons and a reduction in dopamine-mediated neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including a decrease in locomotor activity, an increase in prolactin secretion, and a reduction in the release of glutamate and acetylcholine in the striatum. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and noradrenaline systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol in lab experiments is its high selectivity for dopamine D1 receptors, which allows for the specific investigation of the role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several potential future directions for research on 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on neurotransmitter systems and to develop more stable analogs of the compound for use in vivo.

Synthesis Methods

The synthesis of 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol involves several steps, starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-bromo-4-nitrobenzene to yield the nitrophenylacetic acid derivative, which is subsequently reduced to the corresponding amine using sodium dithionite. The resulting amine is then reacted with 1-(2-chloroethyl)-4-nitrobenzene to form the nitrostyrene intermediate, which is then reduced to the corresponding amine using sodium borohydride. Finally, the amine is coupled with 1-(4-iodophenyl)ethynylcyclohexanol to yield this compound.

Scientific Research Applications

1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used as a research tool to investigate the role of dopamine D1 receptors in various physiological and behavioral processes.

properties

IUPAC Name

[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-31-24-8-4-3-7-23(24)27-17-19-28(20-18-27)25(29)22-11-9-21(10-12-22)13-16-26(30)14-5-2-6-15-26/h3-4,7-12,30H,2,5-6,14-15,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQFOIISYATFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4(CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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